1,3,5-Tris(3-nitrobenzoyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(3-nitrobenzoyl)benzene is an organic compound characterized by the presence of three nitrobenzoyl groups attached to a central benzene ring. This compound is notable for its symmetrical structure and the presence of nitro groups, which impart unique chemical properties. It is used in various scientific research applications due to its ability to form inclusion complexes and its potential as a building block in supramolecular chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(3-nitrobenzoyl)benzene can be synthesized through the cyclotrimerization of (3-nitrobenzoyl)acetylene. This reaction involves the formation of a trimer from three molecules of the acetylene derivative under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(3-nitrobenzoyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the already oxidized state of the nitro groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less typical for nitro compounds.
Major Products
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used in the reaction.
Oxidation: Further oxidation products are less common but can include nitroso or other oxidized derivatives.
Scientific Research Applications
1,3,5-Tris(3-nitrobenzoyl)benzene has several scientific research applications:
Biology: Its ability to form inclusion complexes makes it useful in studying molecular recognition and host-guest chemistry.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(3-nitrobenzoyl)benzene involves its ability to form hydrogen bonds and other non-covalent interactions. The nitro groups can participate in hydrogen bonding, which is crucial for the formation of inclusion complexes . These interactions can influence the compound’s behavior in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trinitrobenzene: Similar in structure but with nitro groups directly attached to the benzene ring.
1,3,5-Tris(4-nitrobenzoyl)benzene: Similar but with nitro groups in the para position relative to the benzoyl groups.
1,3,5-Tris(4-aminophenyl)benzene: Similar core structure but with amino groups instead of nitro groups.
Uniqueness
1,3,5-Tris(3-nitrobenzoyl)benzene is unique due to the specific positioning of the nitro groups, which affects its chemical reactivity and ability to form inclusion complexes. This positioning can lead to different physical and chemical properties compared to its analogs, making it valuable for specific applications in research and industry.
Properties
CAS No. |
326587-75-1 |
---|---|
Molecular Formula |
C27H15N3O9 |
Molecular Weight |
525.4 g/mol |
IUPAC Name |
[3,5-bis(3-nitrobenzoyl)phenyl]-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C27H15N3O9/c31-25(16-4-1-7-22(13-16)28(34)35)19-10-20(26(32)17-5-2-8-23(14-17)29(36)37)12-21(11-19)27(33)18-6-3-9-24(15-18)30(38)39/h1-15H |
InChI Key |
SCNXBZPNXPVPOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC(=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.